N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide: is a synthetic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of an indole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the installation of the gramine side chain and elimination of masking groups . The use of commercially available starting materials and efficient reaction conditions ensures the scalability of the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Investigated for its potential antiviral activities.
Uniqueness: N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide stands out due to its specific structural features and the diverse range of reactions it can undergo. Its unique combination of the indole ring and diphenylacetamide moiety provides distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24N2O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H24N2O/c1-18-12-13-23-22(16-18)21(17-27-23)14-15-26-25(28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28) |
InChI Key |
IQZMOTQJOPWEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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